N-(2,3-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide features a 2,3-dimethylphenyl group linked via an acetamide bridge to a substituted imidazole-thioether moiety. The imidazole ring is further functionalized with a furan-2-ylmethyl group.
Key structural motifs include:
- 2,3-Dimethylphenyl group: Enhances lipophilicity and steric bulk.
- Imidazole-thioether core: Facilitates hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-3-7-16(14(13)2)20-17(22)12-24-18-19-8-9-21(18)11-15-6-4-10-23-15/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDKBSAZADXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including antimicrobial and anticancer properties, alongside its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 341.4 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
The unique structure integrates aromatic, heterocyclic, and sulfur-containing moieties, suggesting diverse chemical reactivity and potential biological interactions .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The compound may interact with microbial enzymes or receptors, disrupting vital biochemical pathways necessary for microbial survival. Specific studies are needed to quantify its effectiveness against various bacterial strains.
Anticancer Activity
The compound has shown potential as an anticancer agent . Early investigations suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to bind to specific enzymes or receptors could modulate signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been noted for their cytotoxic effects on cancer cell lines .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter the activity of specific receptors linked to cell signaling.
- Induction of Apoptosis : By triggering apoptotic pathways, it may lead to programmed cell death in cancerous cells.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and primary amines.
- Alkylation with Furan : The imidazole derivative is then alkylated with furan derivatives under basic conditions.
- Acetamide Linkage Formation : This involves reacting with chloroacetamide in the presence of a base.
This multi-step synthesis highlights the complexity of creating such biologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound (inferred properties) with analogs from the evidence:
*Estimated based on structural similarity. †Inferred from substituent contributions.
Key Observations:
- Lipophilicity (logP) : The furan-containing target compound is expected to have a lower logP (~5.5) compared to K242-0476 (logP = 6.594) due to the polar oxygen atom in the furan ring. Methoxy-substituted analogs (e.g., G877-0199) may exhibit intermediate logP values.
- Solubility : The furan group likely improves aqueous solubility relative to purely aromatic analogs like K242-0476, which has a very low logSw (-5.656).
Structural and Conformational Insights
Crystal structure data from related acetamides (e.g., ) reveal that substituents significantly influence molecular conformation:
- Dihedral Angles : In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings range from 54.8° to 77.5°, driven by steric and electronic effects .
- Hydrogen Bonding : Amide groups in analogs form R₂²(10) dimers via N–H⋯O interactions, a feature likely conserved in the target compound .
For the furan-substituted target compound:
- The furan oxygen may participate in weak C–H⋯O interactions, altering packing efficiency compared to phenyl/methoxy analogs.
- Reduced steric bulk (vs. 2-methylphenyl in K242-0476) could enhance conformational flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
